3-Iodo-5-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid is a complex organic compound classified under benzoic acids. It features significant functional groups including an iodo group, a methoxy group, and a phenylethylamino moiety, making it a versatile compound in organic synthesis and medicinal chemistry. The compound's IUPAC name reflects its intricate structure, which is essential for its biological activity and potential applications in various scientific fields.
The compound can be sourced from chemical suppliers and is documented in databases such as PubChem, where it is listed with the identifier 709003-72-5. Its molecular formula is , and it has been characterized through various analytical techniques.
3-Iodo-5-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid belongs to the class of benzoic acids, which are aromatic carboxylic acids known for their diverse biological activities. This compound is particularly noted for its potential therapeutic properties, including antimicrobial and anticancer activities.
The synthesis of 3-Iodo-5-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid typically involves multiple synthetic steps. A common method includes:
The reaction conditions often require the use of strong acids or bases, organic solvents, and catalysts to facilitate the various transformations. For example, iodination may utilize iodine in the presence of a Lewis acid catalyst to enhance reactivity.
In industrial settings, continuous flow reactors may be employed to optimize production efficiency and yield. Advanced purification techniques such as chromatography are essential to isolate the final product in high purity.
The molecular structure of 3-Iodo-5-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid can be represented as follows:
The compound consists of a benzoic acid core with various substituents that contribute to its chemical properties and biological activity.
Key structural data include:
This data indicates the presence of multiple functional groups that can interact with biological targets.
3-Iodo-5-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid can participate in various chemical reactions typical for benzoic acids:
These reactions often require specific conditions such as temperature control and the presence of catalysts to enhance reaction rates and yields.
The mechanism of action for 3-Iodo-5-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid is primarily linked to its interactions with biological targets:
Research indicates that similar compounds exhibit activity against various cancer cell lines and pathogens, suggesting potential therapeutic applications for this compound.
3-Iodo-5-methoxy-4-{2-oxo-2-[ (2-phenylet hyl)amino]ethoxy}benzoic acid is typically characterized by:
Key chemical properties include:
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance can provide further insights into its structural characteristics.
3-Iodo-5-methoxy-4-{2-oxo-2-[ (2-phenylet hyl)amino]ethoxy}benzoic acid has several important applications in scientific research:
Research continues to explore its full potential across these domains, highlighting its significance in contemporary scientific inquiry.
The strategic application of bioisosteric replacement has been pivotal in refining the pharmaceutical profile of benzoic acid derivatives. This approach involves substituting functional groups or molecular fragments with others possessing similar physicochemical properties while enhancing metabolic stability, bioavailability, or target affinity. The core benzoic acid moiety in 3-Iodo-5-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid serves as a versatile scaffold for such modifications, particularly through amide bond replacements that mimic naturally occurring pharmacophores. The carbonyl group adjacent to the phenylethylamino moiety exemplifies a strategic bioisosteric choice, where the amide linkage (–CO–NH–) provides optimal hydrogen-bonding capacity while resisting enzymatic degradation better than ester counterparts [6].
Table 1: Bioisosteric Modifications in Benzoic Acid Derivatives
Traditional Group | Bioisosteric Replacement | Impact on Properties |
---|---|---|
Carboxylic acid (–COOH) | Tetrazole ring | Enhanced lipophilicity & metabolic stability |
Ester (–COOR) | Amide (–CONHR) | Improved hydrolytic stability |
Phenyl ring | Heteroaromatic rings | Modified electronic distribution & π-stacking |
Alkyl chain | Fluoroalkyl chain | Increased membrane permeability |
Research on cationic lipid linkers demonstrates that amide bonds between hydrophobic and hydrophilic domains significantly enhance chemical stability compared to ester linkages, while maintaining biodegradability essential for drug release profiles [6]. This principle directly informs the design of the 2-oxo-2-[(2-phenylethyl)amino]ethoxy linker in our target compound, where the amide bond balances stability with the conformational flexibility needed for optimal target engagement. The phenylethylamino group further incorporates aromatic bioisosteric elements, where the phenyl ring’s electronic characteristics can be finely tuned through ortho/meta substituents to modulate binding affinity without substantially increasing molecular weight [2]. Computational analyses reveal that such bioisosteric replacements in the linker region can reduce metabolic clearance rates by 30-50% compared to non-isosteric analogues, primarily by shielding labile bonds from enzymatic access through strategic steric hindrance [6].
The iodine atom at the C3 position of the benzoic acid ring exerts profound influences on both steric occupancy and electronic distribution within the molecule. Iodine’s substantial van der Waals radius (198 pm) creates a well-defined steric contour that influences molecular packing and receptor binding pocket accommodation. More significantly, iodine functions as a potent σ-hole donor due to its high polarizability, enabling halogen bonding interactions with carbonyl oxygen atoms or aromatic π-systems in biological targets. This halogen bonding capability, with typical bond energies of 5–15 kJ/mol, significantly exceeds weaker van der Waals interactions while remaining shorter in duration than covalent bonds, creating an optimal balance for reversible target binding [3] [8].
Table 2: Comparative Analysis of Halogen Substituents in Serotonin Receptor Ligands
Compound | Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Selectivity Ratio (2C/2A) |
---|---|---|---|---|
Compound 1 | Br | 6.0 ± 0.3 | 23.8 ± 2.6 | 9.5 |
Compound 2 | I | 0.19 ± 0.01 | 4.0 ± 0.4 | 21 |
(S,S)-9b | Br | 2.5 ± 0.1 | 310 ± 42 | 124 |
Electronically, the carbon-iodine bond creates a significant dipole moment that redistributes electron density throughout the benzoic acid ring system. Spectroscopic studies of analogous iodo-benzoic acids demonstrate that iodine's electron-withdrawing inductive effect (-I) combines with electron-donating resonance effects (+R), creating a unique electronic profile that stabilizes the carboxylate anion through field effects. This electronic modulation lowers the pKa of the carboxylic acid group by approximately 0.3–0.5 units compared to non-halogenated analogues, enhancing ionization under physiological conditions and potentially improving water solubility and protein interactions [3]. The ortho-positioning of iodine relative to the methoxy and linker-bearing substituents creates a specific electronic gradient across the ring, with computational models indicating a 15–20% increase in electron density at the carboxylic oxygen atoms compared to meta-substituted analogues [8]. This precise electronic tailoring enhances interactions with positively charged residues in enzymatic active sites or receptor binding domains.
The 4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy} extension represents a sophisticated molecular design that balances conformational flexibility with directional restraint for optimal target engagement. This linker architecture connects the benzoic acid core to the phenylethylamine targeting moiety through an ethoxy spacer terminated by a carbonyl group, creating a three-atom tether that permits significant conformational freedom. Molecular dynamics simulations of analogous structures reveal that the phenylethylamino group samples a 120° arc relative to the benzoic acid plane, with energy minima occurring at dihedral angles of 60° and 120° [9]. This controlled flexibility enables adaptation to binding pockets of varying geometries while maintaining the spatial orientation necessary for simultaneous interaction with complementary receptor subdomains.
Table 3: Conformational Analysis of Linker Motifs in Benzoic Acid Derivatives
Linker Type | Rotatable Bonds | Preferred Dihedral Angles | Distance Span (Å) | Biological Effect |
---|---|---|---|---|
Ethoxy carbonyl | 4 | 60°, 120°, 180° | 8.5–11.0 | Balanced flexibility |
Ethyl | 3 | 180° | 7.0–8.5 | Restricted access |
Polyethylene glycol | 6+ | Multiple minima | >12.0 | High flexibility |
Rigid bicyclic | 0 | Fixed | 5.5–6.0 | Conformational lock |
The phenylethylamino component serves dual roles: its phenyl ring enables π-π stacking interactions with aromatic residues in target proteins, while the ethylamino spacer provides a protonation site for ionic bonding under physiological conditions. The carbonyl group within the linker acts as a hydrogen bond acceptor, with crystallographic evidence from related compounds showing consistent interaction distances of 2.8–3.0 Å with serine or threonine residues in binding pockets [2]. This hydrogen-bonding capability is enhanced by the electron-withdrawing effect of the adjacent iodine atom, which increases the carbonyl oxygen's partial negative charge by approximately 15% compared to non-iodinated analogues, as confirmed by natural bond orbital analysis [3].
Research on vesicle aggregation demonstrates that combining reversible and irreversible linkers provides precise control over molecular recognition events—a principle directly applicable to drug-target interactions [9]. In our compound, the phenylethylamino-ethoxy linker functions as a conformationally adaptable "tether" that positions the phenethylamine moiety for optimal interaction, while the benzoic acid core provides irreversible anchoring points. This design philosophy achieves what rigid analogue strategies often fail to accomplish: maintaining high affinity while preserving adaptability for induced-fit binding. The synthesis of constrained analogues referenced in serotonin receptor studies supports this approach, showing that fully rigid linkers often result in substantial affinity loss due to minor steric mismatches with target binding sites [3].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8